Edelinontrine

Descripción

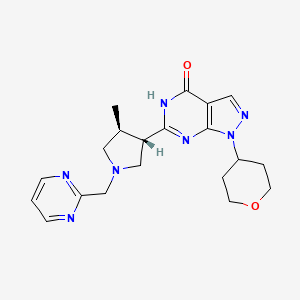

Structure

3D Structure

Propiedades

IUPAC Name |

6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(oxan-4-yl)-5H-pyrazolo[3,4-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N7O2/c1-13-10-26(12-17-21-5-2-6-22-17)11-16(13)18-24-19-15(20(28)25-18)9-23-27(19)14-3-7-29-8-4-14/h2,5-6,9,13-14,16H,3-4,7-8,10-12H2,1H3,(H,24,25,28)/t13-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWXUVYOOUMLUTQ-CZUORRHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1C2=NC3=C(C=NN3C4CCOCC4)C(=O)N2)CC5=NC=CC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@H]1C2=NC3=C(C=NN3C4CCOCC4)C(=O)N2)CC5=NC=CC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801025596 | |

| Record name | 6-((3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo(3,4-d)pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801025596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082744-20-4 | |

| Record name | PF-04447943 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1082744204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-04447943 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11953 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6-((3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo(3,4-d)pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801025596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PF-04447943 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N969W8Y4O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Edelinontrine's Mechanism of Action in Neurons: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Edelinontrine, a potent and selective inhibitor of phosphodiesterase 9 (PDE9), has emerged as a significant modulator of neuronal function. By preventing the degradation of cyclic guanosine monophosphate (cGMP), this compound elevates intracellular cGMP levels, thereby activating downstream signaling cascades that play a crucial role in synaptic plasticity, neurite outgrowth, and synapse formation. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's effects in neurons, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: PDE9 Inhibition and cGMP Elevation

The primary mechanism of action of this compound is the selective inhibition of phosphodiesterase 9 (PDE9). PDE9 is a key enzyme responsible for the hydrolysis and subsequent inactivation of cyclic guanosine monophosphate (cGMP), a ubiquitous second messenger in neurons. By binding to the active site of PDE9, this compound prevents the breakdown of cGMP, leading to its accumulation within the neuron. This elevation of intracellular cGMP is the initiating event for the cascade of downstream effects that ultimately modulate neuronal function.

Quantitative Data: Binding Affinity and Potency

The efficacy of this compound as a PDE9 inhibitor has been quantified through various in vitro assays. The following tables summarize the key quantitative data for this compound (also known as PF-04447943).

Table 1: this compound (PF-04447943) Binding Affinity (Ki) for PDE9

| Species | Recombinant PDE9 Ki (nM) |

| Human | 2.8 |

| Rhesus | 4.5 |

| Rat | 18 |

Table 2: this compound (PF-04447943) Selectivity over other Phosphodiesterases (PDEs)

| PDE Isoform | Ki (µM) |

| PDE1 | 8.6 |

| PDE2A3 | 99 |

| PDE3A | 50 |

| PDE4A | 29 |

| PDE5A | 14.9 |

| PDE6C | 5.3 |

| PDE7A2 | 75 |

| PDE8A | 50 |

| PDE10 | 51.2 |

| PDE11 | 80 |

Table 3: this compound (PF-04447943) Functional Potency

| Assay | IC50 (nM) | Cell Type |

| ANP-stimulated cGMP level reduction | 375 | Human embryonic kidney cells expressing rhesus PDE9A2 |

Signaling Pathways

The elevation of intracellular cGMP by this compound triggers a cascade of signaling events, primarily mediated by cGMP-dependent protein kinase (PKG).

The cGMP-PKG Signaling Cascade

Caption: this compound signaling pathway in neurons.

The increased levels of cGMP lead to the activation of PKG, which in turn phosphorylates a variety of downstream targets. This includes the activation of the ERK/MAP kinase pathway, leading to the phosphorylation of the transcription factor CREB (cAMP response element-binding protein) and subsequent changes in gene expression related to synaptic plasticity.[1][2] Furthermore, PKG can directly or indirectly modulate the function of ionotropic glutamate receptors, such as AMPA and NMDA receptors, contributing to the enhancement of long-term potentiation (LTP), a cellular correlate of learning and memory.[3]

Experimental Protocols

The following sections detail the methodologies for key experiments used to elucidate the mechanism of action of this compound.

Radioligand Binding Assay for PDE9

This assay determines the binding affinity (Ki) of this compound for the PDE9 enzyme.

Caption: Workflow for a radioligand binding assay.

Methodology:

-

Membrane Preparation: Cell membranes expressing recombinant human, rhesus, or rat PDE9 are prepared by homogenization and centrifugation.

-

Incubation: Membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled PDE9 ligand (e.g., [3H]-PF-04447943) and varying concentrations of unlabeled this compound.

-

Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

cGMP Accumulation Assay

This assay measures the effect of this compound on intracellular cGMP levels in cultured neurons.

Methodology:

-

Cell Culture: Primary neurons or neuronal cell lines are cultured in appropriate media.

-

Treatment: Cells are pre-incubated with this compound at various concentrations for a specified time.

-

Stimulation: cGMP production is stimulated using an agent such as sodium nitroprusside (SNP), a nitric oxide donor that activates soluble guanylyl cyclase.

-

Lysis and Quantification: The cells are lysed, and the intracellular cGMP concentration is determined using a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay kit.

Long-Term Potentiation (LTP) Recording in Hippocampal Slices

This electrophysiological technique assesses the effect of this compound on synaptic plasticity.

Caption: Workflow for LTP recording in hippocampal slices.

Methodology:

-

Slice Preparation: Acute hippocampal slices (300-400 µm thick) are prepared from rodent brains and maintained in artificial cerebrospinal fluid (aCSF).

-

Electrode Placement: A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Baseline Recording: A stable baseline of synaptic transmission is recorded for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

-

Drug Application: this compound is bath-applied to the slice at the desired concentration.

-

LTP Induction: LTP is induced using a high-frequency stimulation protocol (e.g., theta-burst stimulation or multiple trains of 100 Hz).

-

Post-Induction Recording: fEPSPs are recorded for at least 60 minutes post-induction to assess the magnitude and stability of the potentiation.

-

Data Analysis: The slope of the fEPSP is measured and normalized to the baseline to quantify the degree of LTP.

Neurite Outgrowth Assay

This assay evaluates the effect of this compound on the growth of neuronal processes.

Methodology:

-

Cell Culture: Primary hippocampal or cortical neurons are seeded onto culture plates coated with a suitable substrate (e.g., poly-D-lysine).

-

Treatment: After allowing the neurons to adhere and extend initial processes, the culture medium is replaced with medium containing this compound or a vehicle control.

-

Incubation: The neurons are incubated for a period of 24-72 hours to allow for neurite growth.

-

Immunostaining: The neurons are fixed and stained for a neuronal marker, such as β-III tubulin, to visualize the neurites.

-

Imaging and Analysis: Images of the stained neurons are captured using a fluorescence microscope. The length and number of neurites per neuron are quantified using image analysis software.

Synapse Formation Assay (Synapsin 1 Expression)

This assay assesses the effect of this compound on the formation of synapses, often by measuring the expression of synaptic proteins like synapsin 1.

Methodology:

-

Neuronal Culture and Treatment: Primary neurons are cultured and treated with this compound as described in the neurite outgrowth assay.

-

Protein Extraction: After the treatment period, the neurons are lysed to extract total protein.

-

Western Blotting: The protein extracts are separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific for synapsin 1. A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection.

-

Detection and Quantification: The protein bands are visualized using a chemiluminescent substrate, and the band intensity is quantified using densitometry. The expression of synapsin 1 is typically normalized to a loading control protein, such as β-actin.

Conclusion

This compound's mechanism of action in neurons is centered on its selective inhibition of PDE9, leading to an increase in intracellular cGMP. This, in turn, activates the PKG signaling pathway, which modulates synaptic plasticity, promotes neurite outgrowth, and enhances synapse formation. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and leverage the therapeutic potential of this compound and other PDE9 inhibitors for neurological and psychiatric disorders.

References

- 1. The NO-cGMP-PKG signaling pathway regulates synaptic plasticity and fear memory consolidation in the lateral amygdala via activation of ERK/MAP kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The NO-cGMP-PKG signaling pathway regulates synaptic plasticity and fear memory consolidation in the lateral amygdala via activation of ERK/MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A role for cGMP-dependent protein kinase II in AMPA receptor trafficking and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

Edelinontrine (PF-04447943): A Technical Guide to its Pharmacokinetics and Pharmacodynamics

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Edelinontrine (PF-04447943) is a potent and highly selective inhibitor of phosphodiesterase 9A (PDE9A). By preventing the degradation of cyclic guanosine monophosphate (cGMP), this compound enhances cGMP-dependent signaling pathways. This mechanism of action has been investigated for its therapeutic potential in a range of conditions, including neurodegenerative diseases like Alzheimer's and hematological disorders such as sickle cell disease. This document provides a comprehensive overview of the preclinical and clinical pharmacokinetics and pharmacodynamics of this compound, presents available quantitative data in a structured format, details experimental methodologies, and visualizes key pathways and processes.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in preclinical species and in human clinical trials, demonstrating its systemic exposure following oral administration.

Preclinical Pharmacokinetics

Studies in rats and mice have defined the absorption, distribution, and elimination characteristics of this compound.

Table 1: Preclinical Pharmacokinetic Parameters of this compound

| Species | Dose (p.o.) | Tmax (h) | T1/2 (h) | Clearance (mL/min/kg) | Oral Bioavailability (%) | Brain:Plasma Ratio | Reference |

| Rat | 1-30 mg/kg | 0.3 | 4.9 | 21.7 | 47% | 0.13 - 0.33 | [1] |

| Mouse | 3, 10, 30 mg/kg | N/A | N/A | N/A | N/A | 0.26 - 0.7 | [1] |

N/A: Not Available in the provided search results.

In rats, oral administration of this compound at doses ranging from 1 to 30 mg/kg resulted in a dose-dependent increase in concentrations in the blood, brain, and cerebrospinal fluid (CSF).[1] Notably, CSF levels were found to be approximately 50% of brain levels.[1] In mice, this compound also demonstrated dose-dependent increases in plasma and brain concentrations.[1]

Clinical Pharmacokinetics

A Phase Ib study in patients with stable sickle cell disease evaluated the pharmacokinetics of this compound at doses of 5 mg and 25 mg administered twice daily. The study concluded that plasma exposure to this compound was dose-proportional. While the study provides qualitative descriptions, specific quantitative parameters such as AUC, Cmax, and T1/2 from human trials are not detailed in the available literature.

Pharmacodynamics

The pharmacodynamic effects of this compound are a direct consequence of its inhibition of PDE9A and the subsequent elevation of intracellular cGMP levels.

Mechanism of Action and Target Engagement

This compound is a potent inhibitor of human recombinant PDE9A with an IC50 of 12 nM and a Ki of 2.8 nM. It exhibits high selectivity (>78-fold) over other PDE family members. Target engagement in the central nervous system has been demonstrated in rats, where oral administration (1-30 mg/kg) led to a dose-dependent increase in CSF cGMP levels.

Table 2: In Vitro Inhibitory Activity of this compound

| Target | Species | Assay Type | Ki (nM) | IC50 (nM) | Reference |

| PDE9A2 | Human | Cell-free | 2.8 ± 0.26 | 12 | |

| PDE9A2 | Rhesus | Cell-free | 4.5 ± 0.13 | N/A | |

| PDE9A2 | Rat | Cell-free | 18.1 ± 1.9 | N/A | |

| PDE1 | Human | Cell-free | 8600 ± 2121 | >1000 | |

| PDE5A | Human | Cell-free | 14980 ± 5025 | >1000 |

N/A: Not Available in the provided search results.

Preclinical Pharmacodynamic Effects

In preclinical models, this compound has demonstrated effects on synaptic plasticity and cognitive function.

-

Synaptic Plasticity: In cultured hippocampal neurons, this compound at concentrations of 30-100 nM significantly increased neurite outgrowth and the expression of synapsin 1. At 100 nM, it facilitated hippocampal slice long-term potentiation (LTP).

-

Cognitive Function: In rodent models, oral doses of 1-3 mg/kg improved performance in various cognition assays, including the mouse Y-maze and social recognition memory tests. A 3 mg/kg oral dose in rats was shown to significantly increase the phosphorylation of the GluR1 receptor in hippocampal membranes, a key event in synaptic plasticity.

Clinical Pharmacodynamic Effects

A Phase Ib study in patients with sickle cell disease revealed that twice-daily administration of 25 mg this compound for 29 days led to a significant reduction in biomarkers associated with vaso-occlusion. Specifically, there were reductions in the number and size of circulating monocyte-platelet and neutrophil-platelet aggregates, as well as a decrease in soluble E-selectin levels.

Conversely, a Phase 2 clinical trial in patients with mild to moderate Alzheimer's disease found that 12 weeks of treatment with 25 mg this compound twice daily did not result in a statistically significant improvement in cognition or global function compared to placebo.

Experimental Protocols

Detailed, step-by-step experimental protocols are not fully available in the reviewed literature. The following are descriptions of the methodologies based on the available information.

In Vitro PDE9A Inhibition Assay

-

Objective: To determine the inhibitory potency (Ki and IC50) of this compound against PDE9A and other PDE enzymes.

-

Methodology: A cell-free enzymatic assay was utilized, employing recombinant human, rhesus, and rat PDE9A2. The assay likely measures the conversion of a labeled cGMP substrate to GMP in the presence and absence of varying concentrations of this compound. The selectivity was determined by performing similar assays with other recombinant PDE enzymes (PDE1, PDE2A3, PDE3A, PDE4A, PDE5A, PDE6C, PDE7A2, PDE8A, PDE10, and PDE11).

In Vivo Pharmacokinetic Studies in Rodents

-

Objective: To determine the pharmacokinetic profile of this compound following oral and intravenous administration.

-

Methodology: this compound was administered orally to rats (1-30 mg/kg) and mice (3, 10, 30 mg/kg). Blood, brain, and CSF samples were collected at various time points. Drug concentrations were likely measured using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine parameters like Tmax, T1/2, clearance, and bioavailability.

Clinical Pharmacodynamic Biomarker Analysis

-

Objective: To assess the effect of this compound on biomarkers of vaso-occlusion in sickle cell disease patients.

-

Methodology: Blood samples were collected from patients at baseline and after 29 days of treatment. Circulating monocyte-platelet and neutrophil-platelet aggregates were likely quantified using multi-color flow cytometry with antibodies specific for cell surface markers of platelets (e.g., CD41/61) and leukocytes (e.g., CD14 for monocytes, CD16 for neutrophils). Soluble E-selectin levels were likely measured using a validated enzyme-linked immunosorbent assay (ELISA).

Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action of this compound.

Experimental Workflow for Preclinical PK/PD Assessment

Caption: Preclinical pharmacokinetic and pharmacodynamic workflow.

Logical Relationship in Clinical Trial for Sickle Cell Disease

Caption: Pharmacodynamic effects of this compound in Sickle Cell Disease.

References

Edelinontrine: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Edelinontrine, also known as PF-04447943, is a potent and selective inhibitor of the phosphodiesterase 9A (PDE9A) enzyme.[1] By elevating cyclic guanosine monophosphate (cGMP) levels in the brain, this compound has demonstrated potential therapeutic effects in preclinical models of cognitive disorders. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, mechanism of action, and relevant experimental methodologies.

Chemical Structure and Identity

This compound is a complex heterocyclic molecule with the systematic IUPAC name 6-((3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | 6-((3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | [1] |

| Molecular Formula | C20H25N7O2 | [1][2] |

| SMILES | C[C@@H]1CN(C[C@H]1C2=NC3=C(C=NN3C4CCOCC4)C(=O)N2)CC5=NC=CC=N5 | |

| CAS Number | 1082744-20-4 | |

| Synonyms | PF-04447943, PF-4447943, PF04447943 |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2. These properties are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 395.47 g/mol | |

| AlogP | 1.50 | |

| Appearance | Solid powder | |

| Solubility | Soluble in DMSO. | |

| Storage | Store at -20°C for long-term. |

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects through the selective inhibition of PDE9A. This enzyme is responsible for the degradation of cGMP, a crucial second messenger in various signaling pathways. By inhibiting PDE9A, this compound leads to an accumulation of cGMP, which in turn activates protein kinase G (PKG) and modulates downstream cellular processes. This is particularly relevant in neuronal cells where the cGMP pathway is implicated in synaptic plasticity, a fundamental process for learning and memory.

The proposed signaling pathway for this compound's action is depicted in the following diagram:

References

The Role of Phosphodiesterase 9A (PDE9A) in cGMP Signaling and its Inhibition by Edelinontrine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphodiesterase 9A (PDE9A) is a critical enzyme in the regulation of cyclic guanosine monophosphate (cGMP) signaling. Unlike other phosphodiesterases, PDE9A exhibits high affinity and specificity for cGMP, playing a pivotal role in pathways that are independent of nitric oxide (NO) signaling. This technical guide provides an in-depth exploration of PDE9A function, its distinct role in the natriuretic peptide signaling cascade, and the inhibitory mechanisms of Edelinontrine (PF-04447943), a potent and selective PDE9A inhibitor. This document will detail the underlying signaling pathways, present quantitative data on this compound's inhibitory activity, and provide comprehensive experimental protocols for assessing PDE9A function and inhibition, serving as a valuable resource for researchers in drug discovery and development.

Introduction to Phosphodiesterase 9A (PDE9A)

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate the intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] PDE9A is a member of this family that specifically hydrolyzes cGMP to 5'-GMP.[1][2] A key characteristic of PDE9A is its exceptionally high affinity and selectivity for cGMP, with a Michaelis constant (Km) significantly lower than that for cAMP. This makes it a highly efficient regulator of cGMP concentrations even at basal levels.

Functionally, PDE9A is distinct from the more extensively studied PDE5A. While PDE5A primarily degrades cGMP produced via the nitric oxide (NO)-soluble guanylate cyclase (sGC) pathway, PDE9A predominantly regulates cGMP generated through the natriuretic peptide (NP)-particulate guanylate cyclase (pGC) pathway. This differential regulation positions PDE9A as a unique therapeutic target for conditions where the NP-cGMP signaling axis is implicated, independent of NO-synthase (NOS) activity. PDE9A is expressed in various tissues, including the brain, heart, and kidneys, suggesting its involvement in a range of physiological processes such as neuronal function, cardiovascular homeostasis, and metabolic regulation.

The cGMP Signaling Pathways: A Tale of Two Cascades

The intracellular concentration of cGMP is tightly controlled by its synthesis by guanylate cyclases and its degradation by phosphodiesterases. Two primary pathways lead to cGMP production, and PDE9A plays a crucial role in one of them.

The Natriuretic Peptide-pGC-cGMP Pathway: The Domain of PDE9A

Natriuretic peptides, such as atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP), are hormones that regulate blood pressure and volume. They exert their effects by binding to particulate guanylate cyclase (pGC) receptors located on the cell membrane. This binding activates the intracellular guanylate cyclase domain, which then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The cGMP generated through this pathway activates cGMP-dependent protein kinase G (PKG), leading to downstream physiological effects, including vasodilation and anti-hypertrophic responses in cardiac muscle. PDE9A is localized in proximity to the plasma membrane and specifically hydrolyzes the cGMP pool generated by pGC, thus acting as a key negative regulator of natriuretic peptide signaling.

The NO-sGC-cGMP Pathway: The Realm of PDE5A

In contrast, the nitric oxide (NO) signaling pathway involves the diffusion of NO into the cell, where it binds to and activates soluble guanylate cyclase (sGC). Activated sGC then converts GTP to cGMP. This cGMP pool is primarily regulated by PDE5A. This pathway is crucial for processes like smooth muscle relaxation in blood vessels. The functional and spatial segregation of these two cGMP signaling cascades allows for specific and localized physiological responses.

This compound (PF-04447943): A Selective PDE9A Inhibitor

This compound, also known as PF-04447943, is a potent and selective inhibitor of the PDE9A enzyme. Its high selectivity for PDE9A over other PDE families makes it an invaluable tool for studying the specific functions of the NP-pGC-cGMP pathway and a promising therapeutic candidate. By inhibiting PDE9A, this compound prevents the degradation of cGMP, leading to elevated intracellular levels of this second messenger and amplification of the downstream signaling cascade initiated by natriuretic peptides.

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound against PDE9A has been quantified in various studies. The following table summarizes key inhibitory constants.

| Inhibitor | Target | Parameter | Value (nM) | Species | Reference(s) |

| This compound (PF-04447943) | PDE9A | Ki | 2.8 | Human | |

| This compound (PF-04447943) | PDE9A | Ki | 4.5 | Rhesus | |

| This compound (PF-04447943) | PDE9A | Ki | 18 | Rat | |

| This compound (PF-04447943) | PDE9A | IC50 | 12 | Not Specified | |

| This compound (PF-04447943) | PDE1C | IC50 | 1394 | Not Specified |

Experimental Protocols for PDE9A Activity and Inhibition Assays

Accurate assessment of PDE9A activity and the potency of its inhibitors is fundamental for research and drug development. Two common methods are the fluorescence polarization assay and the radioactive enzyme assay.

Fluorescence Polarization (FP) Assay

The fluorescence polarization assay is a homogeneous, high-throughput method for measuring PDE9A activity and screening for inhibitors.

Principle: This assay is based on the change in the rotational speed of a fluorescently labeled cGMP (cGMP-FAM) upon hydrolysis by PDE9A. The small, rapidly rotating cGMP-FAM has a low fluorescence polarization value. When hydrolyzed by PDE9A to 5'-GMP-FAM, a binding agent in the assay mix specifically binds to the exposed phosphate group. This forms a large, slowly rotating complex, resulting in a high fluorescence polarization signal. The increase in polarization is directly proportional to PDE9A activity. Inhibitors of PDE9A will prevent this increase.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare PDE assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA).

-

Dilute recombinant human PDE9A enzyme to the desired concentration in assay buffer. The optimal concentration should be determined empirically.

-

Prepare a solution of fluorescently labeled cGMP (e.g., FAM-cGMP).

-

Prepare serial dilutions of the test inhibitor (e.g., this compound) in assay buffer containing a constant percentage of DMSO (not to exceed 1% in the final reaction).

-

Prepare the binding agent solution as per the manufacturer's instructions.

-

-

Assay Procedure (96-well plate format):

-

To appropriate wells, add 25 µL of diluted PDE9A enzyme. For "no enzyme" controls, add 25 µL of assay buffer.

-

Add 5 µL of the serially diluted inhibitor or vehicle (for positive and negative controls) to the respective wells.

-

Initiate the reaction by adding 20 µL of the cGMP-FAM solution to all wells.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction and initiate signal development by adding 50 µL of the binding agent solution to each well.

-

Incubate at room temperature for 30 minutes with gentle shaking.

-

Measure the fluorescence polarization using a microplate reader equipped for FP measurements (e.g., excitation at 485 nm and emission at 535 nm).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Radioactive Enzyme Assay

The radioactive enzyme assay is a highly sensitive method for measuring PDE activity, particularly for enzymes with very low Kₘ values.

Principle: This assay measures the conversion of radiolabeled cGMP (e.g., [³H]cGMP) to radiolabeled 5'-GMP. The reaction is terminated, and the product is separated from the unreacted substrate, typically using ion-exchange chromatography. The amount of radioactivity in the product fraction is then quantified by liquid scintillation counting and is directly proportional to the enzyme activity.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂).

-

Prepare a solution of [³H]cGMP of known specific activity.

-

Dilute the PDE9A enzyme to the desired concentration in reaction buffer.

-

Prepare serial dilutions of the test inhibitor.

-

-

Assay Procedure:

-

Set up reaction tubes on ice.

-

To each tube, add the reaction buffer, diluted inhibitor or vehicle, and diluted PDE9A enzyme.

-

Pre-incubate the tubes at 30°C for 5 minutes.

-

Initiate the reaction by adding the [³H]cGMP solution. The final reaction volume is typically 100-200 µL.

-

Incubate at 30°C for a defined period (e.g., 10-20 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by boiling the tubes for 1 minute, followed by cooling on ice.

-

-

Separation of Product and Substrate:

-

Add a slurry of an ion-exchange resin (e.g., DEAE-Sephadex) to each tube. This resin binds the negatively charged [³H]cGMP and [³H]5'-GMP.

-

A common variation involves a two-step enzymatic conversion where snake venom phosphodiesterase is added after the initial reaction to convert [³H]5'-GMP to [³H]guanosine. The uncharged [³H]guanosine can then be separated from the charged [³H]cGMP by passing the mixture through an anion-exchange column. The radioactivity in the eluate is then measured.

-

-

Quantification and Data Analysis:

-

The radioactivity of the product is measured using a liquid scintillation counter.

-

Enzyme activity is calculated based on the amount of product formed per unit time per amount of enzyme.

-

For inhibition studies, the IC₅₀ value is determined as described for the FP assay.

-

Therapeutic Implications and Future Directions

The selective inhibition of PDE9A by compounds like this compound holds significant therapeutic promise for a variety of diseases. By augmenting the NP-cGMP signaling pathway, PDE9A inhibitors may offer benefits in:

-

Cardiovascular Diseases: In conditions like heart failure, where the NO signaling pathway may be impaired, enhancing NP-mediated cGMP signaling through PDE9A inhibition could provide a valuable therapeutic strategy to reduce cardiac hypertrophy and improve function.

-

Neurodegenerative Disorders: PDE9A is expressed in the brain, and its inhibition has been explored as a potential treatment for cognitive deficits associated with Alzheimer's disease and other neurological conditions by enhancing synaptic plasticity.

-

Metabolic Disorders: cGMP signaling is involved in the regulation of insulin secretion and glucose metabolism, suggesting a potential role for PDE9A inhibitors in the treatment of type 2 diabetes.

Further research is needed to fully elucidate the therapeutic potential and safety profile of this compound and other PDE9A inhibitors in clinical settings. The development of highly selective inhibitors and a deeper understanding of the tissue-specific roles of PDE9A will be crucial for advancing this promising area of drug discovery.

Conclusion

PDE9A is a key regulator of the natriuretic peptide-driven cGMP signaling pathway, operating independently of the nitric oxide cascade. Its unique function presents a compelling target for therapeutic intervention in a range of diseases. This compound is a potent and selective inhibitor of PDE9A that serves as a critical tool for both basic research and clinical development. The experimental protocols detailed in this guide provide a framework for the accurate assessment of PDE9A activity and inhibition, facilitating the ongoing investigation into this important enzyme and the development of novel therapeutics targeting the cGMP signaling pathway.

References

The Role of cGMP Signaling in the Therapeutic Effects of Edelinontrine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Edelinontrine (PF-04447943) is a potent and highly selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By elevating intracellular cGMP levels, this compound modulates a key signaling pathway implicated in a variety of physiological processes, including synaptic plasticity, vascular function, and inflammation. This technical guide provides an in-depth analysis of the role of cGMP signaling in the mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the involved pathways and workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction to this compound and the cGMP Signaling Pathway

This compound is a small molecule inhibitor that has been investigated for its therapeutic potential in a range of conditions, including Alzheimer's disease, sickle cell disease, and heart failure with preserved ejection fraction (HFpEF).[1] Its primary molecular target is PDE9A, an enzyme that specifically hydrolyzes cGMP.

The cGMP signaling pathway is a crucial intracellular cascade initiated by the synthesis of cGMP from guanosine triphosphate (GTP) by guanylyl cyclases (GCs). There are two main types of GCs: soluble GC (sGC), which is activated by nitric oxide (NO), and particulate GC (pGC), which is activated by natriuretic peptides.[2] Once produced, cGMP exerts its effects through three primary effector proteins: cGMP-dependent protein kinases (PKGs), cGMP-gated ion channels, and other phosphodiesterases.[3] PKG is a major downstream effector that phosphorylates a multitude of substrate proteins, leading to diverse cellular responses.[2]

By inhibiting PDE9A, this compound prevents the breakdown of cGMP, leading to its accumulation and the subsequent enhancement of downstream signaling. This mechanism is central to the pharmacological effects observed with this compound treatment.

Quantitative Data on this compound's Potency and Selectivity

The efficacy of this compound is underscored by its high potency and selectivity for PDE9A. The following tables summarize the key quantitative data from preclinical studies.

Table 1: In Vitro Potency of this compound (PF-04447943) against PDE9A

| Parameter | Species | Value | Reference(s) |

| Ki | Human | 2.8 nM | [4] |

| Rhesus | 4.5 nM | ||

| Rat | 18 nM | ||

| IC50 | Human | 12 nM |

Ki (Inhibition constant) and IC50 (Half-maximal inhibitory concentration) are measures of inhibitor potency.

Table 2: Selectivity Profile of this compound (PF-04447943) over other PDE Isoforms

| PDE Isoform | Ki (µM) | Fold Selectivity vs. PDE9A (Human) | Reference(s) |

| PDE1 | 8.6 | > 3000 | |

| PDE2A3 | 99 | > 35000 | |

| PDE3A | 50 | > 17000 | |

| PDE4A | 29 | > 10000 | |

| PDE5A | 14.9 | > 5300 | |

| PDE6C | 5.3 | > 1800 | |

| PDE7A2 | 75 | > 26000 | |

| PDE8A | 50 | > 17000 | |

| PDE10 | 51.2 | > 18000 | |

| PDE11 | 80 | > 28000 |

Selectivity is calculated based on the ratio of Ki values (PDE isoform / PDE9A).

Table 3: In Vivo Pharmacodynamic Effects of this compound (PF-04447943)

| Species | Dose (p.o.) | Effect | Reference(s) |

| Rat | 1-30 mg/kg | Dose-dependent increase in cerebrospinal fluid (CSF) cGMP | |

| Rat | 3 mg/kg | Significant increase in phosphorylated GluR1 in hippocampal membranes |

This compound's Mechanism of Action: The cGMP Signaling Pathway

This compound's primary mechanism of action is the inhibition of PDE9A, which leads to an accumulation of intracellular cGMP. This amplified cGMP signal then activates downstream effectors, most notably Protein Kinase G (PKG).

Activated PKG phosphorylates various downstream targets, leading to the observed physiological effects. In the central nervous system, this includes the phosphorylation of proteins like the glutamate receptor 1 (GluR1), which is involved in synaptic plasticity and cognitive function. In the cardiovascular system, PKG targets include proteins that regulate calcium homeostasis and smooth muscle relaxation, such as phospholamban (PLB) and vasodilator-stimulated phosphoprotein (VASP).

Key Experimental Protocols

The following sections describe the general methodologies for key experiments used to characterize the effects of this compound on cGMP signaling.

PDE9A Inhibition Assay

This assay is designed to determine the potency of a compound in inhibiting the enzymatic activity of PDE9A. A common method is a fluorescence polarization (FP)-based assay.

Principle: The assay measures the change in the polarization of fluorescently labeled cGMP. When PDE9A is active, it hydrolyzes the labeled cGMP, and the smaller, faster-tumbling product results in a low FP signal. In the presence of an inhibitor like this compound, PDE9A activity is reduced, the larger, intact labeled cGMP tumbles more slowly, resulting in a high FP signal.

Detailed Steps:

-

Reagent Preparation:

-

Dilute recombinant human PDE9A enzyme to the desired concentration in assay buffer.

-

Prepare a serial dilution of this compound in DMSO and then in assay buffer.

-

Dilute the fluorescently labeled cGMP substrate in assay buffer.

-

-

Assay Procedure:

-

Add the PDE9A enzyme solution to the wells of a microplate.

-

Add the various concentrations of this compound or vehicle control to the wells.

-

Incubate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorescently labeled cGMP substrate.

-

Incubate for a specific time (e.g., 60 minutes) at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization using a suitable plate reader.

-

Plot the FP signal against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

cGMP Measurement Assay

To quantify the intracellular levels of cGMP in response to this compound treatment, a competitive enzyme-linked immunosorbent assay (ELISA) is commonly employed.

Principle: This is a competitive immunoassay where cGMP in the sample competes with a fixed amount of horseradish peroxidase (HRP)-labeled cGMP for binding to a limited number of anti-cGMP antibody sites. The amount of HRP-labeled cGMP bound to the antibody is inversely proportional to the concentration of cGMP in the sample.

Detailed Steps:

-

Sample Preparation:

-

Culture cells or tissues and treat with various concentrations of this compound for a specified time.

-

Lyse the cells or homogenize the tissues in a suitable lysis buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation during sample processing.

-

Centrifuge the lysate to pellet cellular debris.

-

Collect the supernatant for analysis.

-

-

ELISA Procedure:

-

Add standards and samples to the wells of a microplate pre-coated with an anti-cGMP antibody.

-

Add the cGMP-HRP conjugate to each well.

-

Incubate for a specified time (e.g., 2 hours) at room temperature to allow for competitive binding.

-

Wash the plate to remove unbound reagents.

-

Add a substrate solution (e.g., TMB) that will be converted by HRP to a colored product.

-

Incubate until sufficient color development.

-

Stop the reaction with a stop solution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Generate a standard curve by plotting the absorbance of the standards against their known cGMP concentrations.

-

Determine the cGMP concentration in the samples by interpolating their absorbance values on the standard curve.

-

Conclusion

This compound is a potent and selective PDE9A inhibitor that exerts its pharmacological effects by augmenting the cGMP signaling pathway. The quantitative data clearly demonstrate its high affinity for PDE9A and its ability to increase cGMP levels in vivo. The described experimental protocols provide a framework for the continued investigation of this compound and other PDE9A inhibitors. A thorough understanding of the cGMP signaling cascade and its modulation by this compound is essential for the rational design of future clinical studies and the development of novel therapeutics targeting this important pathway.

References

Investigating Edelinontrine's Effect on Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Edelinontrine (PF-04447943) is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that degrades cyclic guanosine monophosphate (cGMP). By inhibiting PDE9A, this compound elevates cGMP levels in the brain, a mechanism that has been shown to enhance synaptic plasticity and cognitive function in preclinical models. This technical guide provides an in-depth overview of the effects of this compound on synaptic plasticity, with a focus on long-term potentiation (LTP), neurite outgrowth, and synapse formation. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further research and development of this compound and other PDE9A inhibitors as potential therapeutic agents for cognitive disorders.

Introduction

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. Long-term potentiation (LTP), a persistent enhancement of synaptic transmission, is a widely studied cellular model of synaptic plasticity. Deficits in synaptic plasticity are a hallmark of numerous neurological and psychiatric disorders, making it a critical target for therapeutic intervention.

This compound is a selective inhibitor of PDE9A, an enzyme highly expressed in brain regions crucial for cognition, such as the hippocampus and cortex. PDE9A specifically hydrolyzes cGMP, a second messenger involved in various signaling pathways. By inhibiting PDE9A, this compound increases intracellular cGMP concentrations, which in turn can modulate synaptic function. Preclinical studies have demonstrated that this compound enhances cognitive performance in rodent models and promotes markers of synaptic plasticity.[1][2][3] This guide will delve into the core experimental findings and methodologies related to this compound's impact on synaptic plasticity.

Mechanism of Action: The cGMP Signaling Pathway

This compound's primary mechanism of action is the inhibition of PDE9A, leading to an accumulation of cGMP. This elevated cGMP can then activate downstream effectors, most notably cGMP-dependent protein kinase (PKG). The activation of the cGMP-PKG signaling pathway is believed to be a key transducer of the effects of this compound on synaptic plasticity.[4][5] This pathway can influence synaptic function through various mechanisms, including the modulation of ion channel activity, gene expression, and protein synthesis, ultimately leading to changes in synaptic strength and structure.

Figure 1: this compound's core mechanism of action.

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on synaptic plasticity and related cellular processes.

| Parameter | Treatment | Concentration/Dose | Effect | Reference |

| Long-Term Potentiation (LTP) | This compound (PF-04447943) | 100 nM | Significantly facilitated LTP evoked by a weak tetanic stimulus in rat hippocampal slices. | |

| This compound (PF-04447943) | 30 nM & 300 nM | No significant effect on LTP evoked by a weak tetanic stimulus. | ||

| Neurite Outgrowth | This compound (PF-04447943) | 30 - 100 nM | Significantly increased neurite outgrowth in cultured rat hippocampal neurons. | |

| This compound (PF-04447943) | 300 - 1000 nM | No significant effect on neurite outgrowth. | ||

| Synapse Formation | This compound (PF-04447943) | 30 - 100 nM | Significantly increased synapsin-1 expression in cultured rat hippocampal neurons. | |

| Dendritic Spine Density | This compound | Not specified | Capable of regulating dendritic spine density in hippocampal neurons of an amyloid precursor protein (APP) transgenic mouse model. | |

| cGMP Levels | This compound (PF-04447943) | 1 - 30 mg/kg (p.o.) | Dose-dependently increased cGMP levels in the cerebrospinal fluid (CSF) of rats. | |

| This compound (PF-04447943) | Not specified | Dose-dependent increase in CSF cGMP from a basal level of 3 pmol/mL to 13.3 pmol/mL (a 3.5-fold increase). |

Table 1: Summary of this compound's Effects on Synaptic Plasticity and cGMP Levels.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Rat Hippocampal Slice Electrophysiology for LTP

This protocol is adapted from standard methods for recording field excitatory postsynaptic potentials (fEPSPs) in the CA1 region of the hippocampus.

Experimental Workflow:

Figure 2: Workflow for hippocampal LTP experiment.

Materials:

-

Artificial Cerebrospinal Fluid (aCSF): 124 mM NaCl, 4.4 mM KCl, 1 mM NaH2PO4, 2.5 mM CaCl2, 1.3 mM MgSO4, 26.2 mM NaHCO3, 10 mM D-glucose. Oxygenated with 95% O2 / 5% CO2.

-

Animals: Male Sprague-Dawley rats (150-200 g).

-

Equipment: Vibrating microtome, interface or submerged recording chamber, temperature controller, perfusion system, stimulating and recording electrodes, amplifier, digitizer, and data acquisition software.

Procedure:

-

Anesthetize the rat and perform decapitation.

-

Rapidly remove the brain and dissect the hippocampi in ice-cold, oxygenated aCSF.

-

Prepare 400 µm thick transverse hippocampal slices using a vibratome.

-

Transfer slices to an incubation chamber with oxygenated aCSF at 32-34°C for at least 1 hour to recover.

-

Place a single slice in the recording chamber and perfuse with oxygenated aCSF at a flow rate of 2-3 mL/min.

-

Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the apical dendritic layer of the CA1 region.

-

Record a stable baseline of fEPSPs for 20-30 minutes, stimulating at 0.05 Hz with an intensity that elicits a response of 30-40% of the maximum.

-

Apply this compound (100 nM) or vehicle to the perfusing aCSF and continue baseline recording for another 10-20 minutes.

-

Induce LTP using a weak tetanic stimulation protocol (e.g., a single train of 50 pulses at 50 Hz).

-

Continue recording fEPSPs for at least 60 minutes post-tetanus.

-

Analyze the data by measuring the slope of the fEPSP. The degree of potentiation is expressed as the percentage increase in the fEPSP slope relative to the pre-tetanus baseline.

Primary Hippocampal Neuron Culture and Neurite Outgrowth Assay

This protocol describes the culture of primary hippocampal neurons and a method to quantify neurite outgrowth.

Experimental Workflow:

Figure 3: Workflow for neurite outgrowth assay.

Materials:

-

Plating Medium: Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin.

-

Animals: E18 timed-pregnant Sprague-Dawley rats.

-

Reagents: Poly-D-lysine, trypsin, DNase, paraformaldehyde, primary antibody (e.g., mouse anti-β-III tubulin), and a fluorescently labeled secondary antibody.

-

Equipment: Dissection microscope, cell culture incubator, fluorescence microscope with a camera, and image analysis software.

Procedure:

-

Dissect hippocampi from E18 rat embryos under sterile conditions.

-

Dissociate the tissue into a single-cell suspension using trypsin and gentle trituration.

-

Plate the dissociated neurons onto poly-D-lysine coated glass coverslips in plating medium.

-

Culture the neurons for 2-3 days in vitro (DIV) to allow for initial attachment and neurite extension.

-

Treat the neurons with various concentrations of this compound (e.g., 30, 100 nM) or vehicle.

-

Incubate the treated neurons for an additional 24-48 hours.

-

Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS).

-

Permeabilize the cells with 0.25% Triton X-100 in PBS.

-

Block with 5% normal goat serum in PBS.

-

Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin).

-

Incubate with a fluorescently labeled secondary antibody.

-

Mount the coverslips on microscope slides.

-

Acquire images using a fluorescence microscope.

-

Quantify neurite length and complexity using an automated or semi-automated image analysis software.

Immunocytochemistry for Synapsin-1

This protocol details the staining for the presynaptic marker synapsin-1 in cultured hippocampal neurons to assess synapse formation.

Procedure:

-

Follow steps 1-7 of the Primary Hippocampal Neuron Culture protocol (Section 4.2).

-

Permeabilize the fixed cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block non-specific binding with 10% normal goat serum in PBS for 1 hour.

-

Incubate the cells with a primary antibody against synapsin-1 (e.g., rabbit anti-synapsin-1, 1:1000 dilution) overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488, 1:1000 dilution) for 1-2 hours at room temperature.

-

Wash the cells three times with PBS.

-

Counterstain nuclei with DAPI, if desired.

-

Mount the coverslips and acquire images using a fluorescence or confocal microscope.

-

Analyze the images by quantifying the number and intensity of synapsin-1 positive puncta along the neurites.

Conclusion

This compound demonstrates significant potential as a modulator of synaptic plasticity. Through the inhibition of PDE9A and the subsequent elevation of cGMP, this compound facilitates hippocampal LTP and promotes structural plasticity in the form of neurite outgrowth and synapse formation. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other PDE9A inhibitors for the treatment of cognitive disorders characterized by deficits in synaptic plasticity. Further research is warranted to fully elucidate the downstream targets of the cGMP-PKG pathway and to translate these promising preclinical findings into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. medkoo.com [medkoo.com]

- 3. The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The NO-cGMP-PKG signaling pathway regulates synaptic plasticity and fear memory consolidation in the lateral amygdala via activation of ERK/MAP kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pure.psu.edu [pure.psu.edu]

Edelinontrine (CT1812): A Sigma-2 Receptor Modulator for the Treatment of Alzheimer's Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction and neuronal loss.[1][2] A key pathological event is the binding of soluble Aβ oligomers to neuronal receptors, initiating a cascade of events that results in cognitive decline.[1] Edelinontrine (formerly known as CT1812), a novel, orally bioavailable small molecule, is being investigated as a potential disease-modifying therapy for Alzheimer's disease.[1] It acts as a sigma-2 (σ-2) receptor antagonist, a mechanism distinct from many other AD therapies in development.[1] This document provides a comprehensive overview of the mechanism of action, preclinical data, and clinical trial results for this compound.

Mechanism of Action

This compound is a brain-penetrant, high-affinity ligand for the sigma-2 receptor, also known as transmembrane protein 97 (TMEM97). The sigma-2 receptor is understood to be a binding site for Aβ oligomers on the neuronal surface. By acting as an antagonist, this compound selectively binds to the sigma-2 receptor complex, which in turn displaces toxic Aβ oligomers from their binding sites on neurons. This displacement is thought to prevent the downstream pathological effects of Aβ oligomers, such as synaptic dysfunction and cognitive impairment. Preclinical and clinical evidence suggests that this mechanism results in the shuttling of Aβ oligomers into the cerebrospinal fluid (CSF) for clearance.

Caption: this compound displaces Aβ oligomers from sigma-2 receptors on neurons.

Preclinical Studies

Preclinical investigations in various Alzheimer's disease models have demonstrated the potential of this compound to mitigate Aβ-induced pathology and improve cognitive function.

In Vitro Studies

In cortical neuronal cultures, this compound was shown to block the binding of toxic Aβ oligomers to synapses, restore trafficking deficits caused by the accumulation of these oligomers, and protect synapses from damage.

In Vivo Studies

Studies in transgenic mouse models of Alzheimer's disease have shown that administration of this compound analogues at doses sufficient to achieve 80% occupancy of the sigma-2 receptor led to significant improvements in cognition compared to vehicle-treated mice. Follow-up studies confirmed these improvements in spatial learning and memory. A key finding from these animal models was the displacement of Aβ oligomers from synapses, which was evidenced by an increase in Aβ levels in the cerebrospinal fluid.

| Preclinical Model | Compound | Key Findings | Reference |

| mThy1-hAPP751 Transgenic Mice | This compound Analogues | Significant cognitive improvement at 80% sigma-2 receptor occupancy. | |

| Transgenic Mice | This compound | Improved spatial learning and memory. | |

| AD Animal Models | This compound | Displacement of Aβ oligomers from synapses, leading to increased Aβ in CSF. |

Preclinical Experimental Protocols

Animal Models:

-

mThy1-hAPP751 Transgenic Mice: These mice overexpress human amyloid precursor protein (APP) with mutations, leading to excessive Aβ levels and progressive cognitive decline, mimicking aspects of human AD.

-

Intrahippocampal Aβ-treated Mice: Cognitive impairment is induced in these mice through the direct injection of Aβ into the hippocampus.

Cognitive Assessment:

-

Standard behavioral mazes (e.g., Morris water maze, Y-maze) are typically used to assess spatial learning, memory, and cognitive performance in rodent models.

Biochemical Analysis:

-

Receptor Occupancy: Determined using positron emission tomography (PET) imaging or ex vivo binding assays to confirm target engagement.

-

Aβ Quantification: Enzyme-linked immunosorbent assays (ELISAS) are used to measure the levels of Aβ oligomers in brain homogenates and cerebrospinal fluid.

Caption: General workflow for preclinical testing of this compound in AD models.

Clinical Trials

This compound has progressed through several clinical trials to evaluate its safety, tolerability, and efficacy in both healthy individuals and patients with Alzheimer's disease.

Phase 1 Trials

Three Phase 1 studies (COG0102, SPARC, and SNAP) established that this compound was generally safe and well-tolerated at doses up to 840 mg. These initial trials also provided evidence of Aβ oligomer displacement, consistent with the findings from preclinical models. A key outcome was achieving 97-98% receptor occupancy in the cerebrospinal fluid.

Phase 2 SHINE Study (NCT03507790)

The SHINE study was a proof-of-concept, double-blind, placebo-controlled trial that enrolled 153 adults with mild-to-moderate Alzheimer's disease. Participants were randomized to receive either 100 mg or 300 mg of this compound, or a placebo, daily for six months.

Efficacy Results:

-

The primary objective of safety and tolerability was met.

-

While the study did not achieve statistical significance on its primary efficacy endpoint, it demonstrated a 39% slowing of cognitive decline on the Alzheimer's Disease Assessment Scale-Cognitive subscale 11 (ADAS-Cog11) for the pooled this compound groups compared to placebo (1.66-point decline vs. 2.70-point decline).

-

At the study's midpoint (day 98), similar positive trends were observed on the Mini-Mental State Exam (MMSE) scores.

-

The trial showed favorable changes in CSF biomarkers, including Aβ40, Aβ42, and neurofilament light (NfL), suggesting a synaptoprotective effect.

| SHINE Study (6 Months) | Placebo Group | This compound Group (Pooled 100mg & 300mg) | Difference/Outcome |

| ADAS-Cog11 Decline | 2.70 points | 1.66 points | 1.04-point difference (39% slowing of decline) |

| Primary Efficacy Endpoint | - | - | Not statistically significant |

| CSF Biomarkers (Aβ40, Aβ42, NfL) | - | - | Favorable changes observed |

Phase 2 SHIMMER Study (Dementia with Lewy Bodies)

The SHIMMER study evaluated this compound in 130 patients with mild-to-moderate Dementia with Lewy Bodies (DLB). Participants received one of two oral doses of this compound or a placebo daily for six months.

Efficacy Results:

-

The study met its primary endpoint of safety and tolerability.

-

Patients treated with this compound showed improvements in behavioral, functional, cognitive, and movement measures compared to the placebo group.

-

A notable finding was an 82% slowing in the total neuropsychiatric inventory (NPI), with significant reductions in anxiety, hallucinations, and delusions.

-

Attention fluctuations declined by 91% in the treatment arms compared to placebo.

| SHIMMER Study (6 Months) | Placebo Group | This compound Group | Difference/Outcome |

| Neuropsychiatric Inventory (NPI) | - | - | 82% slowing of decline |

| Attention Fluctuations | - | - | 91% slowing of decline |

| Primary Endpoint (Safety) | - | - | Met |

Clinical Trial Protocols

Study Design:

-

Most studies are randomized, double-blind, and placebo-controlled to minimize bias.

-

Patients are typically stratified based on disease severity (e.g., mild-to-moderate AD).

Inclusion/Exclusion Criteria:

-

Participants are diagnosed based on standard clinical criteria for Alzheimer's disease or other dementias.

-

Age ranges are typically between 50 and 90 years.

-

Exclusion criteria often include other neurological or psychiatric conditions that could confound the results.

Outcome Measures:

-

Primary: Safety and tolerability, assessed by monitoring adverse events.

-

Secondary (Efficacy):

-

Cognitive scales: ADAS-Cog11, MMSE, Clinical Dementia Rating – Sum of Boxes (CDR-SB).

-

Functional scales: Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL).

-

Biomarkers: CSF levels of Aβ40, Aβ42, tau, and NfL.

-

Caption: A simplified workflow for a typical this compound clinical trial.

Safety and Tolerability

Across multiple clinical trials, this compound has demonstrated a favorable safety and tolerability profile. Adverse events have generally been mild to moderate, with headache being the most commonly reported. Importantly, the frequency of adverse events was similar between the treatment and placebo groups, suggesting that many may not be directly attributable to the drug.

Conclusion

This compound represents a novel therapeutic approach for Alzheimer's disease and other neurodegenerative disorders by targeting the sigma-2 receptor to displace toxic Aβ oligomers. Preclinical studies have provided a strong rationale for its mechanism of action and demonstrated cognitive benefits in animal models. While the Phase 2 SHINE study in Alzheimer's disease did not meet its primary efficacy endpoint, it showed encouraging trends in slowing cognitive decline and positively impacting CSF biomarkers. More pronounced positive results were observed in the Phase 2 SHIMMER study for Dementia with Lewy Bodies, suggesting broad potential across different neurodegenerative conditions. Ongoing and future clinical trials will be crucial to fully elucidate the therapeutic efficacy of this compound and its potential role in the management of Alzheimer's disease.

References

The Role of Edelinontrine in Heart Failure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heart failure with preserved ejection fraction (HFpEF) presents a significant therapeutic challenge, with a pressing need for novel pharmacological interventions. Edelinontrine (PF-04447943), a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), has emerged as a promising investigational agent in this domain. Preclinical evidence suggests that by targeting the cGMP signaling pathway, this compound can ameliorate key pathological features of HFpEF, including diastolic dysfunction and coronary microvascular disease. This technical guide provides an in-depth overview of the current understanding of this compound's role in heart failure, detailing its mechanism of action, summarizing key preclinical data, and outlining experimental protocols.

Introduction to this compound

This compound is a small molecule inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP). Initially developed by Pfizer, its primary therapeutic focus has been on cognition disorders.[1] However, recent research has illuminated its potential in cardiovascular diseases, particularly heart failure with preserved ejection fraction (HFpEF).[1]

Mechanism of Action in Heart Failure

The therapeutic potential of this compound in heart failure is intrinsically linked to its role as a PDE9A inhibitor. PDE9A is a key enzyme in the regulation of cGMP levels. In the context of the heart, cGMP plays a crucial role in mediating the effects of natriuretic peptides, which promote vasodilation, reduce cardiac hypertrophy, and have lusitropic (diastolic relaxation) effects.

In pathological conditions such as HFpEF, the cGMP signaling pathway can become impaired. This compound, by inhibiting PDE9A, prevents the breakdown of cGMP, thereby amplifying the downstream effects of natriuretic peptides and other cGMP-elevating agents. This leads to improved coronary microvascular function and enhanced left ventricular diastolic function.[1]

Signaling Pathway

The proposed signaling pathway for this compound in cardiomyocytes is depicted below.

Caption: this compound's mechanism of action in cardiomyocytes.

Preclinical Data

The preclinical evidence for this compound's efficacy in heart failure primarily comes from in vitro and in vivo animal models.

In Vitro Potency and Selectivity

This compound is a potent inhibitor of human recombinant PDE9A with a high degree of selectivity over other phosphodiesterase family members.[2]

| Parameter | Value | Assay Condition |

| IC50 (PDE9A) | 12 nM | Human recombinant PDE9A |

| IC50 (other PDEs) | >1000 nM | >78-fold selectivity |

| IC50 (HEK cells) | 375 ± 36.9 nM | ANP-stimulated cGMP production in HEK cells expressing rhesus PDE9A2 |

In Vivo Studies in a Rat Model of HFpEF

A key study investigated the effects of a PDE9A inhibitor, PF-04447943 (this compound), in the ZSF1 rat model, which recapitulates many features of human HFpEF.[1] The study demonstrated that PDE9A inhibition improves coronary microvascular rarefaction and left ventricular diastolic dysfunction.

A significant finding from this research was the identification of peroxiredoxins (PRDX) as downregulated antioxidants in the hearts of the obese ZSF1 rats. Treatment with PF-04447943 was shown to significantly increase the protein level of PRDX5. This suggests that the beneficial effects of this compound are, at least in part, mediated through the augmentation of PRDX-dependent antioxidant mechanisms.

Experimental Protocols

In Vitro Inhibition Assay in HEK293 Cells

This protocol describes the methodology used to determine the in vitro potency of this compound in a cellular context.

Caption: Workflow for the in vitro PDE9A inhibition assay in HEK293 cells.

Detailed Methodology:

-

Cell Line: HEK 293 cells are stably transfected to constitutively express rhesus PDE9A2 and human natriuretic peptide receptor 1 (hNPR1).

-

Cell Plating: Cells are plated at a density of 10,000 cells per well.

-

Compound Incubation: The cells are incubated with varying concentrations of this compound (ranging from 30 µM to 1.5 nM) in assay media for 30 minutes at 37°C.

-

Stimulation: Cyclic GMP formation is stimulated by the addition of 0.3 µM Atrial Natriuretic Peptide (ANP) and incubation for an additional 30 minutes at 37°C.

-

Cell Lysis and Detection: Following stimulation, the cells are lysed using an Antibody/Lysis buffer and ED Reagent for 1 hour at room temperature. The concentration of cGMP is then determined.

Clinical Development Status

As of the latest available information, this compound's global highest research and development status is preclinical for heart failure. While there is significant interest in PDE9A inhibitors for cardiometabolic diseases, comprehensive clinical trial data for this compound specifically in a heart failure population is not yet publicly available.

Future Directions and Conclusion

The preclinical data for this compound presents a compelling case for its further investigation as a therapeutic agent for HFpEF. The unique mechanism of action, targeting the cGMP signaling pathway and potentially augmenting antioxidant defenses, addresses key pathophysiological drivers of this complex syndrome. Future research should focus on:

-

Elucidating the full spectrum of downstream targets of the elevated cGMP levels in cardiomyocytes.

-

Conducting further preclinical studies in diverse animal models of heart failure to confirm and expand upon the initial findings.

-

Initiating well-designed clinical trials to evaluate the safety, tolerability, and efficacy of this compound in patients with HFpEF.

References

Methodological & Application

Application Notes and Protocols for Edelinontrine (PF-04447943) in In Vivo Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edelinontrine (PF-04447943) is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A).[1][] PDE9A is an enzyme that specifically degrades cyclic guanosine monophosphate (cGMP), a key second messenger in various signaling pathways. By inhibiting PDE9A, this compound elevates intracellular cGMP levels, which has shown therapeutic potential in preclinical models of cognitive disorders, heart failure, and inflammatory conditions.[1][3][4] These application notes provide a comprehensive overview of this compound dosage, administration protocols, and relevant pharmacological data from in vivo rodent studies to guide researchers in their experimental design.

Mechanism of Action

This compound exerts its pharmacological effects by selectively inhibiting the PDE9A enzyme, leading to an accumulation of cGMP in tissues where PDE9A is expressed, including the brain and heart. This elevation in cGMP modulates downstream signaling pathways, influencing processes such as synaptic plasticity, vascular function, and inflammation.

Signaling Pathway

The primary signaling pathway affected by this compound involves the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cGMP cascade. NO activates sGC, which catalyzes the production of cGMP. PDE9A acts as a negative regulator of this pathway by hydrolyzing cGMP. This compound's inhibition of PDE9A enhances and prolongs the cGMP signal.

Quantitative Data Summary

The following tables summarize the reported dosages and pharmacokinetic parameters of this compound in various rodent models.

Table 1: this compound Dosage in In Vivo Rodent Studies

| Species | Model | Dosage | Route of Admin. | Frequency | Duration | Key Findings | Reference |

| Rat | ZSF1 (Heart Failure) | 3 mg/kg | Oral Gavage | Daily | 2 weeks | Improved coronary microvascular rarefaction and LV diastolic dysfunction. | |

| Rat | Scopolamine-induced cognitive deficit | 1-3 mg/kg | p.o. | Single dose | N/A | Improved cognitive performance in novel object recognition. | |

| Rat | Normal | 1-30 mg/kg | p.o. | Single dose | N/A | Dose-dependently increased cGMP in cerebrospinal fluid. | |

| Rat | Normal | 3.2 mg/kg | Not specified | Not specified | Not specified | Produced enduring elevations in cortical and striatal cGMP levels. | |

| Mouse | Y-maze (Natural forgetting) | 1-3 mg/kg | p.o. | Single dose | N/A | Improved spatial recognition memory. | |

| Mouse | Social recognition (Natural forgetting) | 1-3 mg/kg | p.o. | Single dose | N/A | Enhanced recognition memory. | |

| Mouse | DSS-induced colitis | 10 and 30 mg/kg | Not specified | Daily | Not specified | Attenuated colitis by suppressing oxidative stress and inflammation. | |

| Mouse | Tg2576 (Alzheimer's Disease) | Not specified | Not specified | Not specified | Not specified | Prevents decreases in dendritic spine density. |

Table 2: Pharmacokinetic Parameters of this compound in Rodents

| Species | Parameter | Value | Route of Admin. | Reference |

| Rat | Ki for recombinant PDE9 | 18 nM | N/A | |

| Mouse | Plasma half-life (t1/2) | 0.26 - 0.3 hours | Intravenous | |

| Rat | Plasma half-life (t1/2) | 14.5 - 19.4 hours | Intravenous |

Experimental Protocols

General Oral Administration Protocol (Gavage)

This protocol is a general guideline for the oral administration of this compound to rodents. Specific details may need to be adapted based on the experimental design.

Materials:

-

This compound (PF-04447943)

-

Vehicle (e.g., Water, 0.5% Methylcellulose, or as determined by solubility testing)

-

Oral gavage needles (flexible or rigid, appropriate size for the animal)

-

Syringes

-

Animal scale

Procedure:

-

Preparation of Dosing Solution:

-

Accurately weigh the required amount of this compound.

-

Prepare the vehicle solution. Common vehicles for oral administration include water, saline, or a suspension agent like 0.5% methylcellulose or 1% Tween 80. The choice of vehicle should be based on the solubility and stability of this compound.

-

Add the this compound to the vehicle and mix thoroughly (e.g., by vortexing or sonicating) to ensure a homogenous suspension or solution. Prepare fresh daily unless stability data indicates otherwise.

-

-

Animal Handling and Dosing:

-

Weigh the animal to determine the correct volume of the dosing solution to administer.

-

Gently restrain the animal. For rats, this can be done by holding the animal close to the body with one hand while using the thumb and forefinger to gently close around the jaw. For mice, scruffing the animal by grasping the loose skin over the neck and shoulders is a common technique.

-

Measure the length of the gavage needle from the tip of the animal's nose to the last rib to ensure proper placement in the stomach.

-

Insert the gavage needle into the mouth, passing it gently along the roof of the mouth and down the esophagus into the stomach. Do not force the needle.

-

Administer the calculated volume of the dosing solution.

-

Carefully withdraw the needle and return the animal to its cage.

-

Monitor the animal for any signs of distress or adverse reactions.

-

Protocol for Induction of Colitis in Mice (DSS Model)

This protocol describes the induction of colitis using dextran sulfate sodium (DSS) and subsequent treatment with this compound, as referenced in the literature.

Materials:

-

Dextran Sulfate Sodium (DSS, 36-50 kDa)

-

This compound (PF-04447943)

-

Drinking water

-

Animal scale

Procedure:

-

Induction of Colitis:

-

Prepare a 3% (w/v) solution of DSS in drinking water.

-